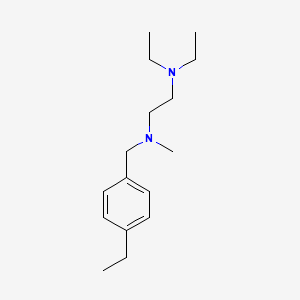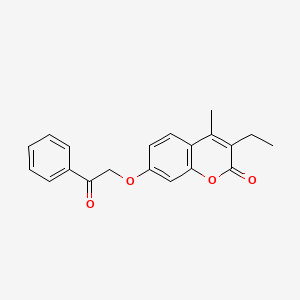![molecular formula C17H15N3O2S B5715262 3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]propanoic acid](/img/structure/B5715262.png)
3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]propanoic acid, commonly known as DTTA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DTTA is a triazole-based compound that has been shown to possess a range of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of DTTA is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Specifically, DTTA has been shown to inhibit the activity of enzymes such as topoisomerase II and DNA polymerase, which are essential for cancer cell growth and division.
Biochemical and Physiological Effects:
In addition to its anticancer activity, DTTA has been shown to possess a range of interesting biochemical and physiological effects. For example, DTTA has been shown to possess antioxidant activity, which may contribute to its anticancer activity. Additionally, DTTA has been shown to possess anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DTTA is its potent anticancer activity, which makes it a promising candidate for further development as a cancer therapy. Additionally, DTTA is relatively easy to synthesize and can be obtained in large quantities, making it useful for lab experiments. However, there are also some limitations to the use of DTTA in lab experiments. For example, DTTA is highly reactive and can be difficult to handle, making it potentially hazardous to work with.
Orientations Futures
There are many potential future directions for research on DTTA. One area of research that is particularly promising is the development of DTTA-based cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of DTTA and its potential applications in other areas of scientific research, such as the treatment of inflammatory diseases. Finally, there is a need for further research on the safety and toxicity of DTTA, particularly in the context of its potential use as a cancer therapy.
Méthodes De Synthèse
DTTA can be synthesized using a variety of methods, including the reaction of 4,5-diphenyl-1,2,4-triazole-3-thiol with bromoacetic acid in the presence of a base such as sodium hydroxide. This reaction results in the formation of DTTA as a white crystalline solid.
Applications De Recherche Scientifique
DTTA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. DTTA has been shown to possess potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, DTTA has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further development as a cancer therapy.
Propriétés
IUPAC Name |
3-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-15(22)11-12-23-17-19-18-16(13-7-3-1-4-8-13)20(17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFPMQFTRHHUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5715181.png)


![ethyl 4-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5715211.png)

![3-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5715222.png)
![1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5715231.png)






![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5715290.png)